N-benzyl-2-nitrobenzamide
Overview
Description
N-benzyl-2-nitrobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various nitrogenous heterocycles . The nitrobenzamide moiety is particularly noteworthy for its antimycobacterial properties, as some derivatives have shown considerable in vitro antitubercular activity .
Synthesis Analysis
The synthesis of N-benzyl-2-nitrobenzamide derivatives can involve various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, nitrobenzamide derivatives can be synthesized from the ring-opening reactions of benzoxazinones or by refluxing with thionyl chloride followed by treatment with carboxylic acids in the presence of a base . The synthesis process can be influenced by the presence of electron-withdrawing groups and the specific conditions employed, such as the choice of solvent and temperature .
Molecular Structure Analysis
The molecular structure of N-benzyl-2-nitrobenzamide derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction data. These compounds often crystallize in monoclinic space groups and exhibit dihedral angles between aromatic rings, indicating the spatial orientation of the molecular framework . Hydrogen bonding plays a crucial role in the crystal packing of these molecules, with N-H...O and C-H...O interactions stabilizing the structure .
Chemical Reactions Analysis
N-benzyl-2-nitrobenzamide derivatives can participate in a range of chemical reactions. For example, they can undergo alcoholysis in the presence of metal ions such as Ni(II), Zn(II), and Cu(II), which significantly accelerates the reaction compared to uncomplexed amides . Photo-rearrangement reactions are also possible, leading to the formation of azo compounds, although the presence of electron-attracting substituents can affect the photostability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyl-2-nitrobenzamide derivatives are closely related to their molecular structure. The presence of nitro groups and their orientation with respect to the phenyl rings can influence the compound's reactivity and interaction with other molecules . The crystal structure analysis provides insights into the molecular dimensions and the potential for intermolecular interactions, which are essential for understanding the compound's behavior in different environments . Density functional theory (DFT) calculations can further complement the understanding of these properties by providing theoretical data on electronic energy levels and molecular electrostatic potential maps .
Scientific Research Applications
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Synthesis of Benzamides
- Field : Organic Chemistry
- Application : Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Method : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
- Results : A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported .
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Mechanosynthesis of N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Field : Organic Chemistry
- Application : The resulting bio-functional hybrid compound was meticulously characterized through the analysis of 1H-, 13C-NMR, UV, and detailed mass spectral analysis .
- Method : The compound was synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride .
- Results : The eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was outlined .
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Improvement of Electro-Optical Responses
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Pharmaceutical Industry
- Field : Pharmaceutical Chemistry
- Application : Benzamides, including N-benzyl-2-nitrobenzamide, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .
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Paper and Plastic Industries
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Agricultural Areas
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Pharmaceutical Industry
- Field : Pharmaceutical Chemistry
- Application : Benzamides, including N-benzyl-2-nitrobenzamide, are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), and lidocaine (Xylocaine, local anesthetic) .
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Paper and Plastic Industries
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Agricultural Areas
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHBIQCFGNKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350227 | |
Record name | N-benzyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-nitrobenzamide | |
CAS RN |
52745-10-5 | |
Record name | N-benzyl-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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